Cas no 874788-37-1 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide
- SR-01000022088
- 874788-37-1
- SR-01000022088-1
- N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide
- AKOS001176603
- Z54976260
- F2545-0198
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide
-
- インチ: 1S/C15H20N2O5S/c1-11(2)9-16(14-6-7-23(21,22)10-14)15(18)12-4-3-5-13(8-12)17(19)20/h3-5,8,11,14H,6-7,9-10H2,1-2H3
- InChIKey: NCWQAIPNDRSLOL-UHFFFAOYSA-N
- ほほえんだ: C(N(CC(C)C)C1CCS(=O)(=O)C1)(=O)C1=CC=CC([N+]([O-])=O)=C1
計算された属性
- せいみつぶんしりょう: 340.10929292g/mol
- どういたいしつりょう: 340.10929292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- ふってん: 576.3±45.0 °C(Predicted)
- 酸性度係数(pKa): -2?+-.0.20(Predicted)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2545-0198-50mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-10μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-2mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-25mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-30mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-75mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-2μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-5μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-5mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2545-0198-1mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
874788-37-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamideに関する追加情報
Introduction to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide and Its Significance in Modern Chemical Biology
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide (CAS No. 874788-37-1) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound, characterized by its complex heterocyclic and nitro-substituted benzamide core, represents a fascinating subject of study for researchers exploring novel pharmacophores and biochemical interactions.
The molecular structure of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide incorporates a thiolanone moiety, which is a sulfur-containing heterocycle known for its stability and reactivity. This feature makes it a valuable scaffold for designing molecules with specific biological activities. The presence of the nitro group further enhances its potential as a bioactive compound by contributing to its electronic properties and influencing its interactions with biological targets.
In recent years, there has been a growing interest in the development of novel benzamide derivatives as therapeutic agents. Benzamides are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of functional groups such as the thiolanone ring and the nitro group into the benzamide core has led to the discovery of several promising candidates for drug development. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide is one such derivative that has shown intriguing results in preclinical studies.
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The thiolanone ring is typically formed through cyclization reactions involving sulfur-containing precursors, while the nitro group is introduced via nitration techniques. The final step involves the formation of the amide bond between the benzoyl group and the amine functionalities present in the molecule.
The pharmacological properties of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide have been extensively studied in recent years. Initial in vitro assays have revealed that this compound exhibits significant inhibitory activity against various enzymes and receptors involved in inflammatory pathways. Specifically, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.
In addition to its anti-inflammatory potential, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide has also been investigated for its effects on cancer cell proliferation. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating intracellular signaling pathways. The exact mechanisms by which it exerts these effects are still under investigation, but preliminary data suggest that it may interfere with key signaling cascades such as the PI3K/Akt pathway.
The unique structural features of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-
-benzamide make it an attractive candidate for further development as a therapeutic agent. Its ability to interact with multiple biological targets suggests that it may have broad therapeutic applications. Furthermore, its stability and bioavailability make it a promising candidate for clinical translation.
In conclusion, N-(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide (CAS No. 874788
-37
- ) is a highly interesting compound with significant potential in chemical biology and drug discovery. Its unique structural features
and demonstrated biological activities make it a valuable tool for researchers exploring new therapeutic strategies.
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